molecular formula C19H16ClNO4 B5485771 N-[(4-CHLOROPHENYL)METHYL]-2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE

N-[(4-CHLOROPHENYL)METHYL]-2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE

Cat. No.: B5485771
M. Wt: 357.8 g/mol
InChI Key: YOFAAXFEDLANJO-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is a complex organic compound that belongs to the class of acetamides. It features a chlorophenyl group, a hydroxy-methyl-chromenyl group, and an acetamide moiety. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE typically involves multiple steps. One common route includes the condensation of 4-chlorobenzylamine with 7-hydroxy-4-methylcoumarin in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and environmentally benign catalysts, is also gaining traction in industrial processes.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromenyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-BROMOPHENYL)METHYL]-2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE
  • N-[(4-FLUOROPHENYL)METHYL]-2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE
  • N-[(4-METHOXYPHENYL)METHYL]-2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-11-15-7-6-14(22)8-17(15)25-19(24)16(11)9-18(23)21-10-12-2-4-13(20)5-3-12/h2-8,22H,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFAAXFEDLANJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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